2',3,5,5'-Tetramethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde
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Overview
Description
2’,3,5,5’-Tetramethyl-2’h-[1,3’-bipyrazole]-4’-carbaldehyde is a chemical compound that belongs to the bipyrazole family This compound is characterized by its unique structure, which includes two pyrazole rings connected by a carbon bridge, with four methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,5,5’-Tetramethyl-2’h-[1,3’-bipyrazole]-4’-carbaldehyde typically involves the cyclocondensation of acrylonitrile derivatives with pyrazolylhydrazines in the presence of potassium carbonate in refluxing ethanol . This method yields the desired bipyrazole derivative in good yields. The reaction conditions are crucial for the successful formation of the compound, with temperature and solvent playing significant roles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2’,3,5,5’-Tetramethyl-2’h-[1,3’-bipyrazole]-4’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as halogens (Cl2, Br2) and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2’,3,5,5’-Tetramethyl-2’h-[1,3’-bipyrazole]-4’-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2’,3,5,5’-Tetramethyl-2’h-[1,3’-bipyrazole]-4’-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole
- 1,1-Diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole (DATNBP-2)
- 4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-biimidazole]-1,1’-diamine (DATNBI)
Uniqueness
2’,3,5,5’-Tetramethyl-2’h-[1,3’-bipyrazole]-4’-carbaldehyde is unique due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H14N4O/c1-7-5-8(2)15(12-7)11-10(6-16)9(3)13-14(11)4/h5-6H,1-4H3 |
InChI Key |
WKUXIKLIYIOJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=NN2C)C)C=O)C |
Origin of Product |
United States |
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